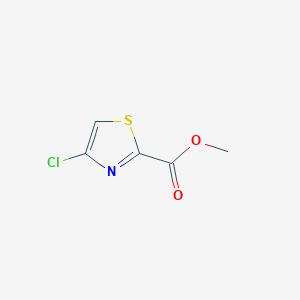

Methyl 4-chlorothiazole-2-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-chloro-1,3-thiazole-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClNO2S/c1-9-5(8)4-7-3(6)2-10-4/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSXHESYPPVBJDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC(=CS1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways of Methyl 4 Chlorothiazole 2 Carboxylate

Direct Synthesis Approaches

Direct synthesis methods focus on constructing the substituted thiazole (B1198619) ring from acyclic precursors in a single or multi-step sequence. These strategies are often favored for their convergence and potential for high efficiency.

Introducing a chlorine atom onto a pre-formed thiazole ring is a common strategy. However, the regioselectivity of electrophilic halogenation on the thiazole nucleus is a critical consideration. The C5 position of the thiazole ring is generally the most susceptible to electrophilic attack due to its higher electron density. Therefore, direct chlorination of Methyl thiazole-2-carboxylate would likely yield the 5-chloro isomer.

To achieve 4-chlorination, a precursor where the 5-position is blocked would be necessary, followed by a de-blocking step. A more viable, though indirect, approach would involve a Sandmeyer-type reaction starting from a Methyl 4-aminothiazole-2-carboxylate precursor. Diazotization of the amino group followed by treatment with a copper(I) chloride source could furnish the desired 4-chloro substituent.

The most prominent method for constructing thiazole rings is the Hantzsch thiazole synthesis. This strategy involves the condensation and subsequent cyclization of an α-halocarbonyl compound with a thioamide. To synthesize Methyl 4-chlorothiazole-2-carboxylate via this route, specific precursors are required.

The reaction would theoretically proceed between methyl thioxamate and a chlorinated three-carbon carbonyl compound. For instance, reacting methyl thioxamate with a compound like 1,1,3-trichloroacetone (B106291) would provide the necessary atoms for the thiazole ring. The thioamide's sulfur atom attacks the carbonyl carbon, and the nitrogen atom displaces a halogen to form the heterocyclic ring. organic-chemistry.org The presence of multiple halogen atoms on the carbonyl precursor provides the source for the C4-chloro substituent. Another variation involves the reaction between α-halogenated β-keto esters and thiourea (B124793), followed by modification of the resulting 2-aminothiazole (B372263). organic-chemistry.org

A plausible reaction pathway is outlined below:

| Precursor 1 | Precursor 2 | Key Reagents/Conditions | Product |

| Methyl thioxamate | 1,1,3-Trichloroacetone | Base catalyst, Reflux in solvent (e.g., ethanol) | This compound |

This condensation-cyclization approach is versatile and widely used for creating a variety of substituted thiazoles. google.com

Precursor-Based Synthesis Pathways

These pathways involve the synthesis of an intermediate thiazole derivative which is then converted into the final target molecule. This can be advantageous when direct synthesis is challenging or results in low yields.

An alternative strategy involves synthesizing the corresponding carboxylic acid, 4-chlorothiazole-2-carboxylic acid, and subsequently esterifying it to obtain the methyl ester. The Hantzsch synthesis could be adapted by using thiooxamide, which upon cyclization would yield a 2-carboxamide (B11827560) derivative, or thiooxamic acid itself. The resulting thiazole-2-carboxylic acid can then be esterified using standard methods, such as reaction with methanol (B129727) under acidic catalysis (e.g., sulfuric acid) or conversion to an acid chloride followed by reaction with methanol.

This two-step approach separates the ring formation from the ester formation, which can be beneficial for purification and optimization of each individual step. The hydrolysis of a related compound, methyl thiazole-4-carboxylate, to its carboxylic acid is a known procedure, demonstrating the feasibility of this type of transformation on the thiazole ring. google.com

More advanced synthetic routes can utilize the reactivity of diazo compounds. For example, a metal-catalyzed coupling of an α-diazoketone with thioamides or thioureas can produce thiazole derivatives. organic-chemistry.org In a hypothetical pathway for this compound, a reaction could be devised between a suitable diazo precursor and a sulfur-containing reagent to form the thiazole core. This method avoids the often harsh conditions of traditional condensation reactions and can offer different regiochemical outcomes.

Optimization of Reaction Conditions and Efficiency

The yield and purity of this compound are highly dependent on the reaction conditions, regardless of the synthetic pathway chosen. Key parameters that are typically optimized include the choice of solvent, reaction temperature, and the stoichiometry of the reactants. researchgate.net

For condensation reactions like the Hantzsch synthesis, solvents such as ethanol (B145695), acetic acid, or dimethylformamide (DMF) are commonly screened. Acetic acid has been shown to be a superior solvent in some multicomponent reactions for thiazole synthesis. researchgate.net Temperature also plays a crucial role; while some reactions proceed at room temperature, others require heating under reflux to achieve a reasonable reaction rate and yield. For instance, in a related three-component synthesis, increasing the temperature from room temperature to reflux conditions increased the product yield from 12% to 45%. researchgate.net

The table below illustrates a typical optimization study for a generic thiazole synthesis, demonstrating how systematic changes in reaction parameters can significantly impact the outcome.

| Entry | Solvent | Temperature (°C) | Reagent A (eq.) | Reagent B (eq.) | Yield (%) |

| 1 | Dichloromethane | 25 | 1.0 | 1.0 | <5 |

| 2 | Acetonitrile (B52724) | 80 | 1.0 | 1.0 | 30 |

| 3 | Ethanol | 80 | 1.0 | 1.0 | 40 |

| 4 | Acetic Acid | 25 | 1.0 | 1.0 | 12 |

| 5 | Acetic Acid | 118 (Reflux) | 1.0 | 1.0 | 45 |

| 6 | Acetic Acid | 118 (Reflux) | 1.2 | 1.0 | 52 |

| 7 | Acetic Acid | 118 (Reflux) | 1.2 | 1.2 | 58 |

This table is a representative example based on findings for analogous systems to illustrate the principles of reaction optimization. researchgate.net

Microwave-assisted synthesis has also emerged as a powerful tool for improving the efficiency of thiazole formation, often leading to significantly reduced reaction times and increased yields compared to conventional heating. researchgate.net Careful optimization of these conditions is essential for developing a robust and scalable synthesis for this compound.

Solvent Effects in Thiazole Synthesis

The selection of a solvent is critical in the synthesis of thiazole derivatives as it can significantly influence reaction rates, yields, and even the course of the reaction. In the context of thiazole ring formation, particularly through multicomponent reactions like the Hantzsch synthesis, various solvents have been investigated.

One common approach involves the reaction of an α-haloketone with a thiourea derivative. Studies on similar Hantzsch thiazole syntheses have explored a range of solvents, including ethanol, methanol, 1-butanol, 2-propanol, and water nih.gov. The reaction has been shown to proceed smoothly at the reflux temperature of these solvents, indicating that polar protic solvents can facilitate the reaction nih.gov. In some cases, solvent-free conditions have also been successfully employed, offering a greener alternative researchgate.net.

For the chlorination step, which is crucial for the synthesis of this compound, solvents such as acetonitrile are frequently used. For instance, in the Sandmeyer reaction, which can be adapted to introduce a chlorine atom onto the thiazole ring, acetonitrile serves as the reaction medium nih.govnih.gov. Dichloromethane is another solvent mentioned in the synthesis of related chloro-substituted thiazole derivatives google.com. The choice of an appropriate solvent is essential to dissolve the reactants and reagents, as well as to manage the reaction temperature effectively.

The impact of different solvents on a model Hantzsch-type thiazole synthesis is summarized in the table below.

| Solvent | Temperature | Outcome | Reference |

| Water | Reflux | Reaction proceeds | nih.gov |

| Ethanol | Reflux | Reaction proceeds | nih.gov |

| Methanol | Reflux | Reaction proceeds | nih.gov |

| 1-Butanol | Reflux | Reaction proceeds | nih.gov |

| 2-Propanol | Reflux | Reaction proceeds | nih.gov |

| Acetonitrile | 65 °C | Used in chlorination | nih.gov |

| Dichloromethane | Not specified | Used in synthesis | google.com |

| None (Solvent-free) | Room Temperature | Reaction proceeds | researchgate.net |

Temperature and Pressure Parameters

Temperature is a critical parameter that must be precisely controlled to achieve the desired outcome in the synthesis of this compound. The formation of the thiazole ring and subsequent functionalization reactions are often sensitive to thermal conditions.

In Hantzsch-type syntheses of related thiazole derivatives, reactions are typically conducted at elevated temperatures, often at the reflux point of the chosen solvent nih.gov. For instance, reactions in solvents like ethanol or water are carried out at their respective boiling points to ensure a sufficient reaction rate nih.gov. However, some methodologies have been developed to proceed at ambient temperature (25 °C), particularly under solvent-free conditions, which can be advantageous for energy efficiency and for substrates that are sensitive to high temperatures nih.govresearchgate.net.

For the chlorination of the thiazole ring, which is a key step, the temperature can vary depending on the specific method employed. In Sandmeyer-type reactions involving 2-aminothiazole precursors, the temperature is a crucial factor in controlling the selectivity of the halogenation. For example, a reaction to introduce a single bromine atom onto a thiazole ring was conducted at 60 °C nih.gov. In another instance, gentle heating to 40 °C was necessary when using copper(II) chloride for chlorination, followed by a further increase to 65 °C after the addition of n-butyl nitrite (B80452) nih.gov. These examples highlight the necessity of fine-tuning the temperature to control the reaction's progress and product distribution.

Most synthetic procedures for thiazole derivatives are conducted at atmospheric pressure. There is generally no indication in the reviewed literature of the use of high-pressure conditions for the synthesis of this compound or closely related analogues.

Catalysis in Thiazole Ring Formation and Functionalization

Catalysis plays a pivotal role in modern organic synthesis, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions. The synthesis of this compound can benefit from various catalytic systems for both the formation of the thiazole ring and its subsequent chlorination.

For the construction of the thiazole ring via the Hantzsch synthesis, while the reaction can proceed without a catalyst, the use of catalysts can enhance the reaction rate and yield. One example is the use of silica-supported tungstosilisic acid as a reusable catalyst in a one-pot, multi-component synthesis of Hantzsch thiazole derivatives nih.gov.

The introduction of the chloro group at the 4-position of the thiazole ring is a critical transformation. A common strategy to achieve this is through a Sandmeyer reaction on a corresponding 2-amino-4-substituted-thiazole precursor. This reaction typically employs copper(I) or copper(II) salts as catalysts. For instance, the chlorination of a 2-aminothiazole derivative has been successfully carried out using copper(II) chloride (CuCl₂) in acetonitrile nih.gov. The catalytic cycle of the Sandmeyer reaction is believed to involve a single electron transfer from the copper(I) species to the diazonium salt, generating an aryl radical and a copper(II) species wikipedia.org.

In some synthetic routes to related compounds, palladium catalysts have been employed for carbonylation reactions to introduce the carboxylate group google.com. For example, [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride has been used as a catalyst in the synthesis of a thiazole-2-carboxylate derivative google.com.

The following table summarizes some of the catalysts used in the synthesis of thiazole derivatives.

| Catalyst | Reaction Type | Function | Reference |

| Silica supported tungstosilisic acid | Hantzsch thiazole synthesis | Acid catalyst to promote condensation | nih.gov |

| Copper(II) chloride (CuCl₂) | Sandmeyer reaction | Catalyst for chlorination | nih.gov |

| [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride | Carbonylation | Catalyst for CO insertion | google.com |

Purification and Isolation Techniques for Synthetic Intermediates

The purification and isolation of intermediates and the final product are crucial steps in the synthesis of this compound to ensure high purity. A combination of standard laboratory techniques is typically employed.

Following the completion of a reaction, the first step in purification often involves the removal of the solvent, which is usually achieved by evaporation under reduced pressure (in vacuo) nih.gov. If the reaction mixture contains solid by-products or catalysts, filtration is a common method to separate the liquid phase containing the desired product nih.gov.

Liquid-liquid extraction is a widely used technique to separate the product from the reaction mixture. This typically involves dissolving the crude product in an organic solvent, such as ethyl acetate (B1210297), and washing it with an aqueous solution to remove inorganic salts and other water-soluble impurities. For instance, after a Sandmeyer reaction, the residue was dissolved in ethyl acetate and washed with aqueous ammonia (B1221849) nih.gov.

Washing the organic layer with specific aqueous solutions can also be used to neutralize acidic or basic impurities. For example, a sodium bicarbonate solution is often used to remove any remaining acid from the reaction mixture.

Finally, for volatile compounds, distillation under reduced pressure can be an effective method for obtaining a pure product. While specific details for this compound are not extensively documented in the provided search results, these general techniques are standard practice in the synthesis of related heterocyclic compounds.

Chemical Reactivity and Derivatization Studies of Methyl 4 Chlorothiazole 2 Carboxylate

Electrophilic and Nucleophilic Substitution Reactions on the Thiazole (B1198619) Ring

The thiazole ring in Methyl 4-chlorothiazole-2-carboxylate is subject to various substitution reactions. The electron-withdrawing nature of the ester group and the nitrogen and sulfur heteroatoms influences the reactivity of the ring, particularly at the C4 position where the chlorine atom is located.

The chlorine atom at the C4 position of the thiazole ring is susceptible to nucleophilic aromatic substitution (SNAr). This reaction is a cornerstone for the functionalization of this scaffold. The reactivity of halogenated thiazoles in SNAr reactions is well-documented, with the outcome often depending on the position of the halogen and the nature of the nucleophile. In the case of this compound, the chlorine at the C4 position is activated towards nucleophilic attack. The general mechanism involves the addition of a nucleophile to the electron-deficient carbon atom bearing the chlorine, forming a Meisenheimer-like intermediate, followed by the elimination of the chloride ion to restore aromaticity.

A variety of nucleophiles can be employed to displace the chlorine atom at the C4 position, leading to a diverse array of substituted thiazole derivatives. These reactions are typically carried out in the presence of a base and a suitable solvent.

Oxygen Nucleophiles: Alkoxides, such as sodium methoxide (B1231860), can react with chlorothiazoles to yield the corresponding methoxy-substituted thiazoles. Studies on related chlorothiazoles indicate that the reaction with sodium methoxide proceeds as a normal substitution reaction to give the methoxy (B1213986) product. longdom.org For this compound, this would result in the formation of Methyl 4-methoxythiazole-2-carboxylate.

Sulfur Nucleophiles: Thiolates are potent nucleophiles and are expected to react readily with this compound. For instance, reaction with sodium thiomethoxide would yield Methyl 4-(methylthio)thiazole-2-carboxylate. Sulfur nucleophiles are known for their high reactivity in SNAr reactions with halogenated heterocycles.

Nitrogen Nucleophiles: A wide range of primary and secondary amines can act as nucleophiles to displace the C4-chloro substituent. This reaction is particularly useful for building libraries of compounds with diverse functionalities, often used in medicinal chemistry. The reaction typically requires heating and may be facilitated by a base to neutralize the HCl generated.

Below is a table summarizing the expected nucleophilic aromatic substitution reactions on this compound with various nucleophiles.

| Nucleophile | Reagent Example | Expected Product |

| Oxygen | Sodium Methoxide (NaOMe) | Methyl 4-methoxythiazole-2-carboxylate |

| Sulfur | Sodium Thiomethoxide (NaSMe) | Methyl 4-(methylthio)thiazole-2-carboxylate |

| Nitrogen | Ammonia (B1221849) (NH₃) | Methyl 4-aminothiazole-2-carboxylate |

| Nitrogen | Benzylamine (BnNH₂) | Methyl 4-(benzylamino)thiazole-2-carboxylate |

Oxidative and Reductive Transformations of the Ester Moiety and Thiazole Core

The ester group and the thiazole ring of this compound can undergo separate oxidative and reductive transformations, allowing for further diversification of the molecular scaffold.

The ester moiety can be selectively reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this transformation. masterorganicchemistry.combyjus.comlibretexts.orglibretexts.org The reaction typically proceeds in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). This reduction converts the methyl ester to a hydroxymethyl group, yielding (4-chlorothiazol-2-yl)methanol. In contrast, milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce esters unless activated by additives. libretexts.org

The thiazole ring itself is relatively stable to oxidation. However, under harsh conditions or with specific reagents, oxidative transformations can occur, though this is less common than transformations of the substituents. Oxidative ring cleavage of thiazoles is possible but typically requires potent oxidizing agents and specific reaction conditions.

| Transformation | Reagent | Functional Group Targeted | Product |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Methyl Ester | (4-chlorothiazol-2-yl)methanol |

Cross-Coupling Reactions for Advanced Molecular Architectures

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound is a suitable substrate for such transformations. The chloro-substituent at the C4 position can act as the electrophilic partner in various coupling reactions, enabling the introduction of a wide range of substituents.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the chloro-thiazole with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. This allows for the formation of aryl- or vinyl-substituted thiazoles. The preparation of thiazole-4-boronic esters via palladium-catalyzed cross-coupling reactions has been reported, highlighting the utility of this chemistry on the thiazole scaffold. digitellinc.comdigitellinc.com

Stille Coupling: The Stille reaction couples the chloro-thiazole with an organostannane reagent, catalyzed by palladium. This method is known for its tolerance of a wide variety of functional groups. nih.govwikipedia.orgorganic-chemistry.orgthermofisher.com Selective Stille couplings on other chloro-substituted heterocycles have been demonstrated, suggesting that similar selectivity can be achieved with this compound. nih.gov

Heck Coupling: While less common for chloro-heterocycles compared to their bromo or iodo counterparts, under appropriate catalytic conditions, Heck reactions can be performed to introduce alkenyl groups at the C4 position.

These cross-coupling reactions significantly expand the synthetic utility of this compound, allowing for the construction of complex molecules with potential applications in materials science and medicinal chemistry.

| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki-Miyaura | Arylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | 4-Aryl-thiazole derivative |

| Stille | Organostannane (e.g., Aryl-SnBu₃) | Pd catalyst (e.g., Pd(PPh₃)₄) | 4-Aryl-thiazole derivative |

| Heck | Alkene | Pd catalyst (e.g., Pd(OAc)₂), Base | 4-Alkenyl-thiazole derivative |

Functionalization Strategies for Diverse Chemical Libraries

The reactivity of both the chloro and ester groups makes this compound an excellent scaffold for the synthesis of diverse chemical libraries for high-throughput screening in drug discovery. nih.govresearchgate.netmdpi.com

A common strategy involves a divergent synthetic approach. First, the chloro group at the C4 position can be displaced by a variety of nucleophiles (amines, alcohols, thiols) through SNAr reactions, as detailed in section 3.1.2. This step introduces a point of diversity. Subsequently, the ester group at the C2 position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a library of amines to form a diverse set of amides. Alternatively, the ester can be reduced to an alcohol, which can then be further functionalized.

This dual functionalization strategy allows for the rapid generation of a large number of structurally related but distinct molecules from a single, readily available starting material. The resulting libraries of thiazole derivatives can then be screened for biological activity against various therapeutic targets.

Applications of Methyl 4 Chlorothiazole 2 Carboxylate in Organic Synthesis

Utilization as a Versatile Building Block

In synthetic chemistry, Methyl 4-chlorothiazole-2-carboxylate is recognized as a versatile heterocyclic building block. bldpharm.comcalpaclab.com The functional groups attached to the thiazole (B1198619) core—the chloro group at position 4 and the methyl carboxylate at position 2—provide multiple reactive sites for chemical modification. This allows chemists to strategically build intricate molecular architectures.

The thiazole nucleus is a common feature in many biologically active compounds and functional materials. This compound serves as a starting material for constructing more elaborate heterocyclic systems. The reactivity of the chloro substituent allows for nucleophilic substitution reactions, enabling the attachment of various other molecular fragments. The ester group can be hydrolyzed to a carboxylic acid or converted into other functional groups, providing further pathways for molecular elaboration. This dual reactivity is instrumental in synthesizing polycyclic and multi-substituted heterocyclic structures that are often pursued in medicinal chemistry and materials science. nih.gov

The inherent structure of the thiazole ring makes this compound an ideal precursor for synthesizing molecules that contain both nitrogen and sulfur. rsc.org These elements are crucial in the structures of many pharmacologically important compounds. rsc.org Synthetic strategies often involve modifying the initial thiazole ring or using it as a scaffold to build fused ring systems. researchgate.net The presence of both a halogen and an ester group facilitates a range of chemical transformations, enabling the creation of diverse nitrogen- and sulfur-containing heterocycles such as benzothiazines and thiadiazoles. rsc.org

| Heterocyclic System | Synthetic Utility | Key Precursor |

| Fused Thiazole Derivatives | Building blocks for multi-ring systems with potential biological activity. | Thiazole-based compounds |

| Substituted Thiazoles | Introduction of diverse functional groups at specific positions on the thiazole ring. | This compound |

| Thiadiazoles | Formation of related five-membered rings containing an additional nitrogen atom. rsc.org | Thiazole precursors |

| Benzothiazines | Construction of fused six-membered sulfur and nitrogen-containing rings. rsc.org | Thiazole-based intermediates |

Role in Agrochemical Development

The thiazole moiety is a key component in a variety of agrochemicals due to its contribution to their biological activity. Derivatives of chlorothiazoles are important intermediates in the production of compounds designed for crop protection. chemimpex.comchemimpex.com

This compound and its close chemical relatives serve as precursors in the synthesis of certain pesticides. The specific arrangement of atoms in the thiazole ring can be tailored through subsequent chemical reactions to produce active ingredients that target specific agricultural pests. The development of new pesticides often involves creating novel molecular structures, and versatile building blocks like this compound are essential for this process. chemimpex.com

The compound is a valuable intermediate for creating active ingredients in fungicides and herbicides. chemimpex.comchemimpex.com The thiazole ring is a toxophore (a group responsible for toxic action) in several commercial agrochemicals. For instance, derivatives of 1,2,3-thiadiazole (B1210528) are used as plant resistance activators. nih.gov Similarly, various heterocyclic compounds, including those derived from thiazoles, have been investigated for their herbicidal properties. nih.gov The synthesis of these complex agrochemicals relies on the availability of functionalized heterocyclic intermediates like this compound. chemimpex.comchemimpex.com

| Agrochemical Class | Application | Role of Thiazole Intermediate |

| Fungicides | Control of fungal diseases in crops. chemimpex.comchemimpex.com | Serves as a core structural component for the active ingredient. |

| Herbicides | Management of unwanted plant growth (weeds). chemimpex.comchemimpex.com | Acts as a precursor for the synthesis of herbicidally active molecules. nih.gov |

| Pesticides | General crop protection against various pests. chemimpex.com | Provides a foundational scaffold for building complex pesticide molecules. |

Contribution to Specialty Chemical Synthesis

Beyond its role in life sciences, this compound and related thiazole compounds contribute to the field of materials science. They are used in the development of specialty chemicals that possess specific, high-performance properties. chemimpex.com For example, these intermediates can be incorporated into the structure of specialty polymers and coatings to enhance durability, chemical resistance, and other environmental resilience factors. chemimpex.com This utility stems from the stability and reactivity of the thiazole ring, which can be integrated into larger polymer chains or surface coatings to impart desired characteristics. chemimpex.comchemimpex.com

Medicinal Chemistry Research Involving Methyl 4 Chlorothiazole 2 Carboxylate and Its Derivatives

A Scaffold for Novel Pharmaceutical Agents

The thiazole (B1198619) ring, a key component of Methyl 4-chlorothiazole-2-carboxylate, is a privileged structure in drug discovery, known for its presence in numerous biologically active molecules. nih.govresearchgate.net This foundational role makes its derivatives prime candidates for investigation as new pharmaceutical agents.

Development of Thiazole-Based Drug Candidates

The structural framework of this compound serves as a starting point for the synthesis of more complex molecules with therapeutic potential. For instance, the related 2-aminothiazole-4-carboxylate scaffold has been utilized to develop compounds with potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. One such derivative, methyl 2-amino-5-benzylthiazole-4-carboxylate, demonstrated a minimum inhibitory concentration (MIC) of 0.06 µg/ml (240 nM) against M. tuberculosis H37Rv. nih.gov

Furthermore, thiazole carboxamide derivatives have been investigated as inhibitors of c-Met kinase, a receptor tyrosine kinase implicated in cancer progression. By modifying the core thiazole structure, researchers have designed compounds that effectively inhibit c-Met, highlighting the adaptability of the thiazole scaffold in developing targeted cancer therapies. researchgate.net

Exploration of Derivatives for Biological Activity

Systematic modification of the this compound structure has led to the discovery of derivatives with a wide array of biological activities. The inherent reactivity of the chloro and methyl ester groups allows for the introduction of various substituents, leading to compounds with anticancer, antimicrobial, and anti-inflammatory properties. mdpi.com

For example, a variety of third-generation analogues of methyl 4-(dibromomethyl)-2-(4-chlorophenyl) thiazole-5-carboxylate have been synthesized and tested against the yellow fever virus. nih.gov Additionally, derivatives of 2-aminothiazole (B372263) have shown promise as anticancer, antioxidant, and antimicrobial agents. mdpi.com The exploration of these derivatives continues to be an active area of research, with the goal of identifying new lead compounds for drug development.

Structure-Activity Relationship (SAR) Investigations

Understanding the relationship between a molecule's structure and its biological activity is crucial for rational drug design. SAR studies on derivatives of thiazole carboxylates have provided valuable insights into the key structural features required for their therapeutic effects.

Design Principles for Inhibitors and Modulators

SAR studies have guided the design of potent inhibitors and modulators based on the thiazole scaffold. For instance, in the development of 4-substituted methoxybenzoyl-aryl-thiazole (SMART) analogues as anticancer agents, modifications to the "A", "B", and "C" rings and the linker between them were systematically explored. This led to the identification of compounds with significantly improved antiproliferative activity. nih.gov

In the context of antimicrobial agents, SAR studies on thiazole derivatives have revealed that the nature and position of substituents on the thiazole and associated rings play a critical role in determining their potency and spectrum of activity. For example, the presence of electron-withdrawing groups on a phenyl ring attached to the thiazole moiety has been shown to enhance anticonvulsant activity in some series. nih.gov

Ligand-Target Interactions

At the molecular level, the efficacy of a drug is determined by its interaction with its biological target. Studies on thiazole derivatives have shed light on these critical ligand-target interactions. For example, molecular modeling and X-ray crystallography have been used to understand how 2-substituted 4,5-dihydrothiazole-4-carboxylic acids inhibit metallo-β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics. These studies revealed that the carboxylate group of the thiazole derivative interacts with the zinc ions in the active site of the enzyme, providing a basis for the design of more potent inhibitors. researchgate.netnih.gov

Similarly, docking studies of thiazole carboxamide derivatives within the active sites of cyclooxygenase (COX) enzymes have helped to elucidate the binding patterns responsible for their inhibitory activity and selectivity. nih.gov

Enzymatic and Receptor-Based Interaction Studies

To fully characterize the therapeutic potential of this compound derivatives, researchers have conducted a range of enzymatic and receptor-based interaction studies. These investigations provide a deeper understanding of the mechanisms of action and help to identify specific molecular targets.

Thiazole-methylsulfonyl derivatives have been synthesized and evaluated for their inhibitory activity against carbonic anhydrases I and II, demonstrating the potential for this class of compounds to target specific enzymes. nih.gov In another study, 2-aminothiazole derivatives were found to inhibit carbonic anhydrase isoenzymes, acetylcholinesterase, and butyrylcholinesterase. nih.gov

Furthermore, thiazole-4-carboxamide (B1297466) derivatives have been identified as a novel class of muscarinic M3 selective antagonists through solution-phase parallel synthesis and binding assays. researchgate.net These findings underscore the broad applicability of the thiazole scaffold in targeting a variety of enzymes and receptors.

Below is a table summarizing the biological activities of various thiazole derivatives, showcasing the versatility of this chemical scaffold.

| Derivative Class | Biological Target/Activity | Reference |

| 2-Aminothiazole-4-carboxylates | Mycobacterium tuberculosis (mtFabH) | nih.gov |

| Thiazole/Thiadiazole Carboxamides | c-Met Kinase Inhibition (Anticancer) | researchgate.net |

| 4-Substituted Methoxybenzoyl-aryl-thiazoles | Tubulin Polymerization Inhibition (Anticancer) | nih.gov |

| 2-Substituted 4,5-Dihydrothiazole-4-carboxylic Acids | Metallo-β-lactamase Inhibition (Antibacterial) | researchgate.netnih.gov |

| Thiazole Carboxamides | Cyclooxygenase (COX) Inhibition | nih.gov |

| Thiazole-methylsulfonyl Derivatives | Carbonic Anhydrase I & II Inhibition | nih.gov |

| 2-Aminothiazole Derivatives | Carbonic Anhydrase, Acetylcholinesterase, Butyrylcholinesterase Inhibition | nih.gov |

| Thiazole-4-carboxamides | Muscarinic M3 Receptor Antagonism | researchgate.net |

Inhibition of Key Biological Enzymes

The structural framework of thiazole-2-carboxylates is well-suited for interaction with the active sites of various enzymes, leading to their inhibition. Research into derivatives of this scaffold has identified potent inhibitors for several key biological enzymes implicated in disease.

One area of significant interest is the development of inhibitors for metallo-β-lactamases (MBLs). These bacterial enzymes are a major contributor to antibiotic resistance as they can hydrolyze a broad spectrum of β-lactam antibiotics. nih.govresearchgate.net The discovery of 2-substituted 4,5-dihydrothiazole-4-carboxylic acids as a novel class of MBL inhibitors highlights the potential of the thiazole scaffold in combating antibiotic resistance. While research on this compound itself in this context is not extensively documented, its structural similarity to these inhibitors suggests it as a valuable starting point for the synthesis of new MBL inhibitor candidates. The carboxylate moiety is crucial for interacting with the zinc ions in the active site of MBLs. researchgate.net

Another important enzyme target is Checkpoint Kinase 1 (CHK1), a key regulator of the DNA damage response in cancer cells. Inhibition of CHK1 can sensitize cancer cells to chemotherapy and radiation. Structure-based design efforts have led to the discovery of 2-aminothiazole-4-carboxamide (B58295) derivatives as potent and selective CHK1 inhibitors. nih.govnih.gov These compounds have demonstrated significant improvements in cell-based activity. nih.gov The general structure of these inhibitors often involves a central thiazole ring, indicating that derivatives of this compound could be explored for CHK1 inhibitory activity.

The following table summarizes the inhibitory activities of some thiazole derivatives against key enzymes.

| Compound Class | Enzyme Target | Key Findings |

| 2-Substituted 4,5-dihydrothiazole-4-carboxylic acids | Metallo-β-lactamases (MBLs) | Novel class of inhibitors with potential to combat antibiotic resistance. researchgate.net |

| 2-Aminothiazole-4-carboxamides | Checkpoint Kinase 1 (CHK1) | Potent and selective inhibitors with improved cell-based activity. nih.govnih.gov |

Modulation of Cellular Receptors

In addition to enzyme inhibition, derivatives of this compound have been investigated for their ability to modulate the function of cellular receptors, particularly those in the central nervous system.

A notable application of this scaffold is in the development of antagonists for the Melanin-Concentrating Hormone Receptor 1 (MCH1). MCH is a neuropeptide that plays a role in the regulation of energy homeostasis and emotional responses. nih.gov Antagonism of the MCH1 receptor is being explored as a potential therapeutic strategy for the treatment of depression and anxiety disorders. nih.gov Patent literature has disclosed the use of bicyclic heteroaromatic amide compounds, which can be synthesized from this compound, as MCH1 receptor antagonists. This suggests a direct pathway for utilizing this specific chemical entity in the discovery of new CNS-active agents. The blockade of MCH1 receptors has been shown to produce antidepressant and anxiolytic effects in preclinical models. nih.gov

The following table highlights the receptor modulation activity associated with derivatives of the thiazole scaffold.

| Compound Class | Receptor Target | Therapeutic Potential |

| Bicyclic heteroaromatic amides (derived from this compound) | Melanin-Concentrating Hormone Receptor 1 (MCH1) | Treatment of depression and anxiety disorders. nih.gov |

Rational Drug Design Methodologies

The development of new therapeutic agents based on the this compound scaffold is increasingly guided by rational drug design methodologies, including computational and synthetic approaches.

Computational Drug Discovery Pipelines

Computational methods are integral to modern drug discovery, enabling the efficient design and optimization of lead compounds. For thiazole derivatives, computational pipelines often begin with the analysis of the target's three-dimensional structure. Molecular docking simulations are then used to predict the binding mode and affinity of potential inhibitors or modulators. For instance, in the development of 2-aminothiazole-4-carboxamide based CHK1 inhibitors, molecular docking was used to understand the key interactions between the compounds and the ATP-binding site of the CHK1 protein. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies are another key component of the computational pipeline. QSAR models are developed to correlate the chemical structures of a series of compounds with their biological activities. These models can then be used to predict the activity of novel, untested compounds, thereby prioritizing synthetic efforts. Such in silico studies have been applied to novel 4-methylthiazole-5-carboxylic acid derivatives to determine their potential as anti-cancer agents by predicting their binding modes with oncoproteins. nih.gov

A typical computational drug discovery pipeline for derivatives of this compound would involve:

Target Identification and Validation: Identifying a biologically relevant enzyme or receptor.

Homology Modeling: If the 3D structure of the target is unknown, a model is built based on related proteins.

Virtual Screening: Docking a library of virtual compounds, potentially derived from the this compound scaffold, into the target's binding site.

Lead Optimization: Using the docking results and QSAR models to guide the design of more potent and selective analogs.

Focused Library Synthesis for Therapeutic Targets

Following computational design and prioritization, focused library synthesis is employed to generate a collection of related compounds for biological screening. This approach allows for the systematic exploration of the structure-activity relationships around a core scaffold like this compound.

The synthesis of a focused library typically involves a common intermediate that can be readily diversified. For example, a series of novel 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide derivatives were synthesized to screen for antimicrobial activity. mdpi.com This involved the condensation of the core hydrazide with a variety of aldehydes to produce a library of hydrazone derivatives. mdpi.com A similar strategy could be applied to this compound, where the ester functionality can be converted to an amide or hydrazide, followed by reaction with a diverse set of amines or aldehydes to generate a library of compounds for screening against a specific therapeutic target. The synthesis of N-(4-(2-benzylthiazol-4-yl)phenyl)-2-benzyl-4-methylthiazole-5-carboxamide derivatives using EDC-HOBt coupling is another example of how a thiazole carboxylic acid core can be elaborated to create a library of compounds for biological evaluation.

The key steps in a focused library synthesis campaign are:

Scaffold Selection: Choosing a core structure with known or potential biological relevance, such as this compound.

Reaction Development: Establishing a robust and high-yielding synthetic route that allows for the introduction of diverse chemical functionalities.

Library Synthesis: Parallel or combinatorial synthesis of a set of analogs.

Purification and Characterization: Ensuring the identity and purity of the synthesized compounds.

Biological Screening: Testing the library against the intended therapeutic target to identify hits for further optimization.

Advanced Characterization and Spectroscopic Analysis in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For Methyl 4-chlorothiazole-2-carboxylate, both proton (¹H) and carbon-13 (¹³C) NMR are critical for confirming the arrangement of substituents on the thiazole (B1198619) ring.

Proton (¹H) NMR Spectroscopic Analysis

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Thiazole H-5 | 7.5 - 8.5 | Singlet (s) |

| Methyl (-OCH₃) | 3.8 - 4.2 | Singlet (s) |

Note: Predicted values are based on typical ranges for similar structures and may vary based on solvent and experimental conditions.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy maps the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal. The spectrum would be expected to show five signals corresponding to the five carbon atoms in the molecule: the methyl carbon of the ester, the carbonyl carbon of the ester, and the three carbons of the thiazole ring (C2, C4, and C5). The chemical shifts of the ring carbons are diagnostic, with the carbon bearing the chlorine atom (C4) and the carbon attached to both the sulfur and nitrogen atoms (C2) having characteristic shifts.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Methyl (-OC H₃) | 50 - 55 |

| Thiazole C -5 | 120 - 130 |

| Thiazole C -4 | 145 - 155 |

| Thiazole C -2 | 158 - 165 |

| Carbonyl (C =O) | 160 - 170 |

Note: Predicted values are based on typical ranges for similar structures and may vary based on solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound, which is crucial for confirming its molecular formula. For this compound (C₅H₄ClNO₂S), the molecular ion peak (M⁺) would be expected to show a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) and sulfur (³²S, ³³S, ³⁴S).

Upon ionization, the molecular ion can undergo fragmentation, breaking into smaller, charged pieces. The resulting fragmentation pattern is a unique fingerprint of the molecule's structure. Key fragmentation pathways for this compound would likely involve the loss of the methoxy (B1213986) group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃), as well as potential cleavages of the thiazole ring. The presence of the chlorine isotope pattern in fragment ions can help identify which pieces of the molecule contain the chlorine atom.

Table 3: Expected Mass Spectrometry Data for this compound

| Ion | Description | Expected m/z |

|---|---|---|

| [M]⁺ | Molecular Ion | 177/179 |

| [M - OCH₃]⁺ | Loss of methoxy radical | 146/148 |

| [M - COOCH₃]⁺ | Loss of methoxycarbonyl radical | 118/120 |

Note: m/z values correspond to the major isotopes (³⁵Cl and ³²S). The presence of the ³⁷Cl isotope will result in corresponding M+2 peaks.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. To perform this analysis, a single, high-quality crystal of this compound is required. The crystal is bombarded with X-rays, and the resulting diffraction pattern is analyzed to build a detailed model of the electron density, from which atomic positions can be determined with high precision.

This technique would provide unambiguous confirmation of the compound's constitution and stereochemistry. It would yield precise bond lengths, bond angles, and torsion angles, offering insights into the planarity of the thiazole ring and the orientation of the ester and chloro substituents. Furthermore, the analysis reveals how the molecules pack together in the crystal lattice, detailing any intermolecular interactions such as hydrogen bonds or halogen bonds that stabilize the solid-state structure. To date, the specific crystal structure for this compound has not been reported in publicly accessible crystallographic databases.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) present in a compound. The experimentally determined percentages are then compared to the theoretical values calculated from the molecular formula. This comparison serves as a crucial check of the sample's purity and confirms that the empirical formula is consistent with the proposed structure.

For this compound, with a molecular formula of C₅H₄ClNO₂S, the theoretical elemental composition can be calculated. An experimental result that closely matches these theoretical values provides strong evidence for the compound's identity and purity.

Table 4: Elemental Analysis Data for this compound (C₅H₄ClNO₂S)

| Element | Theoretical % |

|---|---|

| Carbon (C) | 33.81% |

| Hydrogen (H) | 2.27% |

| Chlorine (Cl) | 19.96% |

| Nitrogen (N) | 7.89% |

| Oxygen (O) | 18.01% |

Theoretical and Computational Studies on Methyl 4 Chlorothiazole 2 Carboxylate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the electronic properties and predicting the chemical behavior of molecules like Methyl 4-chlorothiazole-2-carboxylate. These theoretical approaches offer a microscopic perspective on the molecule's structure and reactivity.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. ekb.eg It is widely applied to study thiazole (B1198619) derivatives to understand their structural and electronic properties. rsc.orgresearchgate.net DFT calculations are employed to determine the optimized molecular geometry, vibrational frequencies, and various electronic properties of the molecule in its ground state. mgesjournals.com

In the study of thiazole compounds, DFT methods, often using basis sets like B3LYP/6-311++G(d,p), are utilized to analyze molecular structures and predict their stability and reactivity. rsc.orgresearchgate.netbohrium.com These calculations provide a detailed picture of bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional conformation.

Table 1: Typical Parameters in DFT Calculations for Thiazole Derivatives

| Parameter | Description | Typical Method/Basis Set |

|---|---|---|

| Geometry Optimization | Finding the lowest energy arrangement of atoms. | B3LYP/6-31G mgesjournals.com |

| Vibrational Frequencies | Calculating the frequencies of molecular vibrations. | B3LYP/6-311++G(d,p) rsc.org |

| Electronic Properties | Determining properties like dipole moment and polarizability. | B3LYP/6-311G (d,p) irjweb.com |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost orbital without electrons, acts as an electron acceptor. irjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. irjweb.comirjweb.com A large energy gap suggests high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap indicates that the molecule is more reactive. For a related thiazole derivative, the HOMO-LUMO energy gap was calculated to be 4.573 eV in the gaseous phase, 4.677 eV in an aqueous phase, and 4.673 eV in an acetone (B3395972) solvent phase. researchgate.net

Table 2: Frontier Orbital Energies and Energy Gap for a Thiazole Derivative researchgate.net

| Phase | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| Gaseous | -6.512 | -1.939 | 4.573 |

| Aqueous | -6.581 | -1.904 | 4.677 |

The distribution of the HOMO and LUMO across the molecular structure provides insights into the regions most likely to be involved in electron donation and acceptance, respectively, thus identifying potential sites for electrophilic and nucleophilic attacks. irjweb.com

Molecular Electrostatic Potential (MEP) Surface Analysis

Molecular Electrostatic Potential (MEP) surface analysis is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards other chemical species. chemrxiv.orgrsc.org The MEP map illustrates the electrostatic potential on the surface of the molecule, indicating regions that are electron-rich (negative potential) and electron-poor (positive potential). nih.gov

In an MEP map, regions of negative potential, typically colored in shades of red, are associated with lone pairs of electrons and are susceptible to electrophilic attack. For this compound, these would likely be concentrated around the nitrogen and oxygen atoms. Regions of positive potential, shown in blue, indicate an excess of positive charge and are prone to nucleophilic attack. nih.gov Green areas represent neutral or zero potential regions. nih.gov This visual representation of charge distribution is crucial for understanding non-covalent interactions, such as hydrogen bonding and electrostatic interactions, which are fundamental to biological recognition processes. rsc.orgchemrxiv.org

Molecular Modeling for Ligand-Protein Interactions

Molecular modeling encompasses a range of computational techniques used to simulate and predict the interaction between a small molecule (ligand), such as this compound, and a biological macromolecule, typically a protein. ekb.eg These methods are essential in modern drug discovery and design.

Docking Studies in Drug Design

Molecular docking is a computational procedure that predicts the preferred orientation of a ligand when bound to a receptor, such as the active site of a protein. physchemres.orgnih.gov This technique is widely used in drug design to screen virtual libraries of compounds and to understand the binding mechanisms of potential drugs. nih.gov

Thiazole derivatives have been the subject of numerous docking studies to evaluate their potential as inhibitors for various protein targets implicated in diseases. nih.govbiointerfaceresearch.comnih.gov For instance, thiazole-based compounds have been investigated as inhibitors of enzymes like cyclooxygenase (COX), protein kinases (like p56lck), and targets relevant to cancer and infectious diseases. ekb.egnih.govbiointerfaceresearch.com Docking simulations for this compound would involve placing the molecule into the binding site of a target protein and calculating a "docking score," which estimates the binding affinity. Lower binding energy scores typically indicate a more stable and favorable interaction. nih.gov

Table 3: Potential Protein Targets for Thiazole Derivatives in Docking Studies

| Protein Target | Associated Disease/Function | Reference |

|---|---|---|

| Cyclooxygenase (COX) | Inflammation, Pain | nih.gov, ekb.eg |

| p56lck (Lymphocyte-specific protein tyrosine kinase) | Cancer, Immune Response | biointerfaceresearch.com |

| Epidermal Growth Factor Receptor (EGFR) Kinase | Cancer | nih.gov |

Conformational Analysis and Stability Predictions

Conformational analysis aims to identify the most stable three-dimensional arrangement of a molecule. The biological activity of a molecule is often dependent on its ability to adopt a specific low-energy conformation that allows it to bind effectively to its target receptor.

Q & A

Q. Q1. What are the recommended synthetic routes for Methyl 4-chlorothiazole-2-carboxylate, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via esterification of 4-chlorothiazole-2-carboxylic acid using methanol under acidic catalysis (e.g., H₂SO₄ or HCl). Alternative routes include nucleophilic substitution on pre-functionalized thiazole intermediates. Optimization involves:

- Temperature Control : Maintain 60–80°C to balance reaction rate and side-product formation.

- Catalyst Screening : Use p-toluenesulfonic acid for milder conditions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures.

Key Characterization : Monitor via TLC and confirm by -NMR (δ ~3.9 ppm for methyl ester, δ ~7.5 ppm for thiazole protons) and IR (C=O stretch ~1700 cm⁻¹).

Q. Q2. What spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?

Methodological Answer:

- Spectroscopy :

- - and -NMR to verify ester and thiazole substituents.

- High-resolution mass spectrometry (HRMS) for molecular ion confirmation.

- Crystallography :

Advanced Research Questions

Q. Q3. How can conformational analysis of the thiazole ring in this compound be performed, and what computational tools are recommended?

Methodological Answer:

- Ring Puckering Analysis : Apply Cremer-Pople coordinates to quantify out-of-plane deviations using crystallographic data . For example, calculate puckering amplitude () and phase angle () from SCXRD coordinates.

- Computational Modeling :

- DFT Calculations : Use Gaussian or ORCA to optimize geometry and compare with experimental data.

- Molecular Dynamics (MD) : Simulate ring flexibility in solvent environments (e.g., chloroform) using GROMACS.

Data Interpretation : Compare computed vs. experimental bond angles (thiazole C-S-C ~88°) and torsional parameters.

Q. Q4. How should researchers address contradictions between spectroscopic data and computational predictions for this compound?

Methodological Answer:

- Case Study : If -NMR shows unexpected splitting (e.g., due to rotamers), perform variable-temperature NMR to assess dynamic effects.

- Validation Strategies :

- Statistical Tools : Apply R-factors and goodness-of-fit () to quantify model reliability.

Q. Q5. What role does this compound play in medicinal chemistry, and how can its bioactivity be methodologically evaluated?

Methodological Answer:

- Applications : As a scaffold for kinase inhibitors or antimicrobial agents due to thiazole’s electron-deficient aromatic system.

- Bioactivity Screening :

- Enzyme Assays : Test inhibition of target enzymes (e.g., COX-2) using fluorescence-based assays.

- Docking Studies : Use AutoDock Vina to predict binding modes with protein targets (e.g., PDB: 1T46).

- SAR Analysis : Modify substituents (e.g., chloro, ester) and correlate with IC₅₀ values.

Q. Q6. How can researchers design experiments to study the hydrolytic stability of the methyl ester group under physiological conditions?

Methodological Answer:

- Kinetic Studies :

- Prepare buffered solutions (pH 7.4, 37°C) and monitor ester hydrolysis via HPLC.

- Derive rate constants () using pseudo-first-order kinetics.

- Stabilization Strategies :

- Introduce steric hindrance (e.g., ortho-substituents) or electron-withdrawing groups.

- Compare with analogs (e.g., ethyl esters) to assess steric/electronic effects .

Data Analysis and Structural Insights

Q. Q7. What crystallographic databases and software are essential for comparing this compound with related structures?

Methodological Answer:

Q. Q8. How can researchers leverage spectroscopic data to resolve synthetic intermediates or degradation products?

Methodological Answer:

- LC-MS/MS : Identify byproducts (e.g., hydrolyzed carboxylic acid) via fragmentation patterns.

- 2D NMR : Use --HSQC to assign ambiguous peaks in complex mixtures.

- Case Example : If Cl substituent is lost during synthesis, confirm via -NMR or XPS.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.